2(5H)-Furanone, 3-acetyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2(5H)-Furanone, 3-acetyl-, also known as 3-acetyl-2(5H)-furanone, is a heterocyclic compound with the chemical formula C6H6O3. Its synthesis has been reported in various scientific studies, often as an intermediate in the preparation of other molecules or as a target compound for its unique properties. For example, a study published in the Journal of Heterocyclic Chemistry details a one-pot synthesis of 3-acetyl-2(5H)-furanone using readily available starting materials []. Additionally, its characterization using techniques like spectroscopy (NMR, IR) and elemental analysis is often reported alongside its synthesis to confirm its structure and purity [].

Biological Activity Exploration:

Research has explored the potential biological activities of 3-acetyl-2(5H)-furanone. Some studies have investigated its antimicrobial properties, with findings suggesting activity against certain bacterial and fungal strains []. However, further research is needed to fully understand its potential as an antimicrobial agent and its mechanism of action. Additionally, studies have explored its anti-inflammatory and antioxidant properties, although these findings are preliminary and require further investigation [, ].

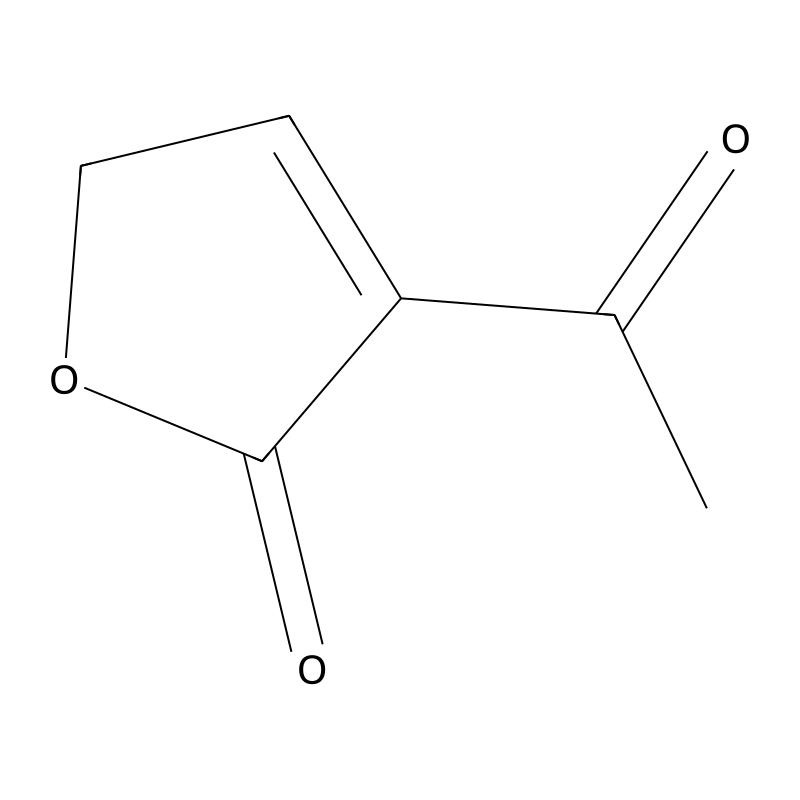

2(5H)-Furanone, 3-acetyl-, also known as 3-acetyl-2(5H)-furanone, is a member of the furanone family, characterized by its unique five-membered lactone structure. This compound has a molecular formula of and a molecular weight of approximately 126.11 g/mol. The structure includes a furan ring with an acetyl group at the third position, contributing to its chemical reactivity and biological properties. It is often recognized for its sweet, caramel-like odor, making it relevant in flavoring and fragrance applications.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

- Reduction: Reduction can occur with sodium borohydride, yielding reduced forms of the furanone.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl and hydroxy-methoxyphenyl groups, allowing for the creation of numerous derivatives.

Common Reagents and Conditions

Key reagents involved in these reactions include acetyl chloride, pyridine, polyphosphoric acid, potassium permanganate, hydrogen peroxide, and sodium borohydride. The reaction conditions—such as temperature, solvent choice, and pH—are crucial for achieving desired product outcomes.

Major Products Formed

The primary products from these reactions include quinones and various substituted derivatives of furanones depending on specific reaction conditions.

2(5H)-Furanone, 3-acetyl- exhibits notable biological activities. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, it possesses antioxidant characteristics that may contribute to its potential therapeutic applications. Research indicates that this compound can inhibit certain enzymes and disrupt cellular processes in microbial cells, leading to cell death.

The synthesis of 2(5H)-Furanone, 3-acetyl- can be achieved through several methods:

- Acetylation: One common method involves the acetylation of 4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid.

- Industrial Production: For large-scale production, optimized synthetic routes are employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems are increasingly utilized alongside purification methods like recrystallization and chromatography.

This compound finds a variety of applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and is utilized in various organic transformations.

- Biology: Due to its antimicrobial and antioxidant properties, it is valuable in biological studies and potential therapeutic applications.

- Medicine: Its unique structure makes it a candidate for drug development in areas such as antimicrobial and anticancer research.

- Industry: The compound is used in synthesizing dyes, pigments, and other industrial chemicals.

Research into the interaction mechanisms of 2(5H)-Furanone, 3-acetyl- has revealed its ability to interact with various molecular targets. It can inhibit specific enzyme activities and induce oxidative stress within microbial cells. These interactions are crucial for understanding its biological effects and potential therapeutic uses.

Several compounds share structural similarities with 2(5H)-Furanone, 3-acetyl-. Notable examples include:

- 3-acetyl-4-hydroxyquinolin-2(1H)-one

- 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)

- 2(5H)-Furanone, 3-acetyl-4-amino-5,5-dimethyl

Uniqueness

What distinguishes 2(5H)-Furanone, 3-acetyl- from these similar compounds is its specific substitution pattern on the furan ring. This unique configuration imparts distinct chemical reactivity and biological activity that may not be present in other derivatives.